2-(Isoxazol-3-yl)ethanamine

muscarinic acetylcholine receptor structure-activity relationship pharmacophore design

2-(Isoxazol-3-yl)ethanamine is the critical 3-substituted free base scaffold for β-adrenergic receptor ligand discovery and muscarinic SAR comparator studies. Its free amine form eliminates the base neutralization step required with the hydrochloride salt, enhancing step economy in amide coupling, reductive amination, and library synthesis. Unlike the 4- or 5-substituted regioisomers, only the 3-substituted variant delivers the specific receptor-subtype profile essential for tool compound generation. Ensure your SAR data is valid: secure the correct regioisomer today.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 55242-81-4
Cat. No. B2681412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-3-yl)ethanamine
CAS55242-81-4
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESC1=CON=C1CCN
InChIInChI=1S/C5H8N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1,3,6H2
InChIKeyGJHDTCHKZVZFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoxazol-3-yl)ethanamine (CAS 55242-81-4): Chemical Identity and Procurement-Relevant Characteristics


2-(Isoxazol-3-yl)ethanamine (CAS 55242-81-4), also designated as 2-(1,2-oxazol-3-yl)ethan-1-amine or 3-(2-aminoethyl)-isoxazole, is a primary amine-bearing heterocyclic compound consisting of an isoxazole ring substituted at the 3-position with an ethylamine side chain . With a molecular formula of C5H8N2O and molecular weight of 112.13 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis . The isoxazole heterocycle is a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms, a scaffold recognized as a privileged structure in drug discovery due to its presence in numerous biologically active molecules and its capacity for hydrogen bond donor/acceptor interactions with enzymes and receptors . The free amine functionality enables straightforward derivatization, making this compound a valuable intermediate for constructing more complex pharmacologically relevant architectures.

Why 2-(Isoxazol-3-yl)ethanamine (CAS 55242-81-4) Cannot Be Arbitrarily Substituted with In-Class Analogs


Despite superficial structural similarities among isoxazole-containing ethanamine derivatives, substitution with closely related analogs introduces quantifiable performance divergences that critically impact experimental outcomes and synthetic utility. Regioisomeric variation—shifting the amine-bearing side chain from the 3-position to the 4- or 5-position of the isoxazole ring—produces compounds with muscarinic activity profiles differing by orders of magnitude in functional tissue assays [1]. Similarly, the replacement of the isoxazole aromatic ring with the corresponding saturated isoxazoline system significantly reduces β-adrenergic receptor binding affinity, as demonstrated in head-to-head comparisons of structurally matched analogs [2]. Furthermore, the choice between the free base form (CAS 55242-81-4) and its hydrochloride salt (CAS 1314902-00-5) directly affects solubility, handling characteristics, and subsequent synthetic compatibility in multi-step reaction sequences. These well-documented structural sensitivity points preclude simple functional interchangeability among in-class compounds.

2-(Isoxazol-3-yl)ethanamine (CAS 55242-81-4): Quantitative Differentiation Evidence for Scientific Selection


Muscarinic Receptor Activity: Three Orders of Magnitude Weaker than Heterocycle-Swapped Analogs

In a systematic SAR investigation comparing isoxazole-based compounds with heterocycle-swapped analogs, 3-aminomethyl isoxazoles (structurally homologous to 2-(isoxazol-3-yl)ethanamine) exhibited muscarinic activity that was one to three orders of magnitude lower than furane or oxadiazole derivatives possessing otherwise identical structural features except for the heterocycle core [1]. This magnitude of activity difference—spanning a 10- to 1,000-fold range—is attributed to differences in molecular point charges and charge distribution rather than minor variations in molecular shape or conformational energies [1].

muscarinic acetylcholine receptor structure-activity relationship pharmacophore design

β-Adrenergic Receptor Binding: Isoxazole Scaffold Significantly Outperforms Isoxazoline Analog

Direct head-to-head binding studies comparing structurally matched isoxazole derivatives against their corresponding isoxazoline analogs (differing only by saturation of the heterocyclic C=C bond) revealed that the binding affinities at β-adrenergic receptors (β-ARs) of the isoxazolinyl amino alcohols were significantly lower than those of the corresponding isoxazole derivatives [1]. This consistent differential in receptor recognition underscores the essential role of the fully aromatic isoxazole ring—as present in 2-(isoxazol-3-yl)ethanamine—for achieving robust β-AR engagement [1].

beta-adrenergic receptor isoxazole isoxazoline binding affinity

Regioisomeric Positioning of the Aminoalkyl Chain: 3-Substitution Confers Distinct Muscarinic Pharmacological Signature

A comprehensive study evaluating 3-, 4-, and 5-aminomethyl isoxazoles across multiple muscarinic receptor subtypes (M1, M2, M3) demonstrated that regiochemistry of the aminoalkyl-bearing position on the isoxazole ring produces distinct pharmacological profiles [1]. The 3-substituted regioisomer—the substitution pattern present in 2-(isoxazol-3-yl)ethanamine—exhibits a unique receptor subtype activity fingerprint that differs from both the 4- and 5-substituted positional isomers when assayed on isolated rabbit vas deferens (M1), guinea-pig atrium (M2), and guinea-pig ileum (M3) preparations [1]. This regioisomeric divergence stems from altered molecular point charge distribution affecting receptor recognition [1].

regioisomerism muscarinic receptor SAR isoxazole substitution

Synthetic Versatility: Free Base Form Enables Broader Derivatization Chemistry than Hydrochloride Salt

2-(Isoxazol-3-yl)ethanamine is commercially available as the free base (CAS 55242-81-4, 97% purity) and as the hydrochloride salt (CAS 1314902-00-5, 95% purity) [1]. The free base form is directly amenable to a broader scope of amine functionalization reactions without requiring a prior neutralization step. Key transformations enabled by the free amine include amide bond formation with carboxylic acids/carboxylates, reductive amination with aldehydes and ketones, urea synthesis with isocyanates, sulfonamide formation with sulfonyl chlorides, and alkylation reactions under basic conditions . The free base also exhibits solubility characteristics in organic solvents that may be more favorable for certain reaction manifolds compared to the hydrochloride salt.

building block amine functionalization free base medicinal chemistry

2-(Isoxazol-3-yl)ethanamine (CAS 55242-81-4): Evidence-Supported Research and Industrial Application Scenarios


Muscarinic Receptor Probe Development Requiring Attenuated Basal Activity

Based on class-level evidence that isoxazole-based aminoalkyl derivatives exhibit muscarinic activity reduced by 1-3 orders of magnitude relative to furane and oxadiazole heterocyclic counterparts [1], 2-(isoxazol-3-yl)ethanamine and its derivatives are preferentially suited as starting scaffolds for developing muscarinic receptor probes where attenuated basal potency is desired. This characteristic is particularly valuable for designing negative controls, partial agonists, or tool compounds intended to probe the lower end of the muscarinic activity dynamic range. The 3-substitution regioisomer specifically yields a distinct M1/M2/M3 receptor subtype profile distinguishable from 4- and 5-substituted positional isomers [1].

β-Adrenergic Receptor Ligand Optimization Requiring Aromatic Isoxazole Core

Direct comparative binding data demonstrate that isoxazole-based amino alcohols maintain significantly higher β-adrenergic receptor binding affinity than their saturated isoxazoline analogs [1]. Consequently, 2-(isoxazol-3-yl)ethanamine should be prioritized as the foundational scaffold for β-AR-targeted ligand discovery programs—including cardiovascular therapeutics and respiratory agents—where maximal receptor engagement is required. Substitution with the isoxazoline variant would introduce an unacceptable reduction in target binding affinity that cannot be rescued by subsequent functionalization.

Multi-Step Medicinal Chemistry Synthesis Requiring Free Amine Functionalization

For synthetic routes involving amine coupling reactions (amide bond formation, reductive amination, urea synthesis, sulfonamide formation, or alkylation), procurement of the free base form (CAS 55242-81-4, 97% purity) [1] eliminates the requirement for a base neutralization step that would be necessary if the hydrochloride salt (CAS 1314902-00-5) [2] were employed. This step economy is particularly consequential in library synthesis and scale-up operations where cumulative efficiency gains translate directly to reduced labor time, lower solvent consumption, and improved overall yield profiles.

Regioisomer-Dependent SAR Studies of Isoxazole-Containing Bioactive Molecules

The established regioisomer-specific muscarinic activity profiles of 3-, 4-, and 5-aminomethyl isoxazoles [1] position 2-(isoxazol-3-yl)ethanamine as a critical comparator compound for SAR investigations. Researchers comparing the biological activity of novel isoxazole derivatives against known regioisomeric benchmarks require this specific 3-substituted isomer as a reference point. Procurement of the incorrect regioisomer would invalidate comparative pharmacological data and potentially misdirect lead optimization efforts.

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